molecular formula C8H11N3O B178593 N-(4,6-dimethylpyrimidin-2-yl)acetamide CAS No. 15755-12-1

N-(4,6-dimethylpyrimidin-2-yl)acetamide

Cat. No.: B178593
CAS No.: 15755-12-1
M. Wt: 165.19 g/mol
InChI Key: MQNFNEJOMMYIOX-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)acetamide is a pyrimidine-derived acetamide compound characterized by a 4,6-dimethylpyrimidin-2-yl core linked to an acetamide group. It is synthesized via alkylation reactions, such as the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in refluxing ethanol, followed by crystallization . This compound is recognized as a key intermediate in medicinal chemistry due to its structural versatility and relevance in synthesizing biologically active molecules . Single-crystal X-ray studies reveal that its non-hydrogen atoms are nearly coplanar (r.m.s. deviation = 0.039 Å), suggesting conformational rigidity that may influence binding interactions in biological systems .

Properties

CAS No.

15755-12-1

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)acetamide

InChI

InChI=1S/C8H11N3O/c1-5-4-6(2)10-8(9-5)11-7(3)12/h4H,1-3H3,(H,9,10,11,12)

InChI Key

MQNFNEJOMMYIOX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C)C

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)acetamide belongs to a broader class of pyrimidinyl acetamides. Below is a comparative analysis of structurally and functionally related compounds:

Structural Comparison

Compound Name Substituents/R-Groups Molecular Formula Key Structural Features Reference
This compound 4,6-dimethylpyrimidin-2-yl, acetamide C₈H₁₁N₃O Planar conformation; methyl groups enhance hydrophobicity
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide 4,6-dimethoxypyrimidin-2-yl, 3-methylphenyl C₁₅H₁₇N₃O₃ Methoxy groups increase electron density; aromatic substituents may enhance π-stacking
SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide) 4,6-dimethylpyrimidin-2-ylsulfanyl, naphthylmethyl-thiazole C₂₂H₂₀N₄OS₂ Sulfanyl linker and thiazole-naphthyl group confer SIRT2 inhibition activity
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide 4,6-dimethylpyrimidin-2-ylthio, 2,4,6-trichlorophenyl C₁₄H₁₂Cl₃N₃OS Trichlorophenyl group enhances lipophilicity and steric bulk
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide 4,6-dimethylpyrimidin-2-ylsulfamoyl, 3-methylphenoxy C₂₂H₂₂N₄O₄S₂ Sulfamoyl group improves solubility; phenoxy moiety may modulate pharmacokinetics

Physicochemical Properties

  • Lipophilicity : Compounds with chlorophenyl (logP ~3.5) or naphthyl groups (logP ~4.2) exhibit higher lipophilicity than the parent compound (logP ~1.8) .
  • Solubility : Sulfamoyl and methoxy substituents improve aqueous solubility (e.g., ).

Key Takeaways

  • Structural Flexibility: Minor modifications (e.g., methoxy → methyl or sulfanyl → sulfamoyl) significantly alter bioactivity and physicochemical properties.
  • Synthetic Utility : The parent compound serves as a versatile scaffold for generating diverse bioactive molecules via modular synthetic strategies .

Preparation Methods

Nucleophilic Substitution Using 4,6-Dimethylpyrimidin-2-amine

The most direct method involves reacting 4,6-dimethylpyrimidin-2-amine with chloroacetamide under basic conditions. In a representative procedure, 4,6-dimethylpyrimidin-2-amine (2 mmol) is combined with chloroacetamide (2 mmol) in dimethylformamide (DMF) containing potassium carbonate (20 mmol) as a base. The mixture is stirred at 70–80°C for 5 hours, followed by vacuum evaporation and recrystallization from acetone-DMF (1:5 v/v) to yield the target compound. This method achieves moderate yields (60–75%) and emphasizes the critical role of DMF in solubilizing reactants.

Condensation with 2-Thio-4,6-dimethylpyrimidine

An alternative route utilizes 2-thio-4,6-dimethylpyrimidine as the starting material. Reacting this thiol derivative (2 mmol) with 2-chloro-N-(4-methylpyridin-2-yl)acetamide (2 mmol) in refluxing ethanol (40 ml) generates the acetamide via nucleophilic aromatic substitution. The reaction exploits the thiopyrimidine’s sulfur atom as a leaving group, with ethanol serving as both solvent and proton donor. Single crystals for structural analysis are obtained by slow evaporation of a chloroform-acetone solution.

Cyclization and Functional Group Interconversion

A multi-step approach involves cyclization of thiourea derivatives. For instance, thiourea reacts with acetylacetone in ethanol under acidic conditions to form 2-thio-4,6-dimethylpyrimidine hydrochloride, which is neutralized with NaOH and further functionalized with chloroacetamide. This method highlights the versatility of pyrimidine intermediates in synthesizing N-substituted acetamides.

Reaction Conditions and Optimization

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. DMF, with its high dielectric constant (ε = 36.7), enhances nucleophilicity and stabilizes transition states, whereas ethanol (ε = 24.3) favors milder conditions. Potassium carbonate outperforms sodium acetate in DMF due to its stronger basicity (pKₐ = 10.3 vs. 4.76), accelerating deprotonation of the pyrimidine amine.

Table 1: Solvent and Base Effects on Yield

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃70–8075
EthanolNaOAcReflux60
AcetoneEt₃N5045

Temperature and Time Dependence

Optimal temperatures range from 70°C to reflux (80–100°C), with longer reaction times (5–8 hours) improving conversion rates. For example, extending the stirring time from 3 to 5 hours in DMF increases yields from 55% to 75%. Overheating beyond 100°C, however, promotes side reactions such as hydrolysis of the acetamide group.

Structural Characterization and Analytical Data

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar molecular structure, with the pyrimidine and acetamide moieties exhibiting a dihedral angle of 2.4°. Key bond lengths include S1–C1 (1.756 Å) and S1–C7 (1.794 Å), indicating partial double-bond character due to p-π conjugation. Intramolecular C–H···O hydrogen bonding (2.12 Å) stabilizes the conformation, while intermolecular N–H···O interactions form centrosymmetric dimers.

Table 2: Selected Bond Lengths and Angles

ParameterValue (Å/°)
S1–C11.756
S1–C71.794
O1–C8–N3124.3
N3–C8–C7113.9

Spectroscopic Validation

While crystallographic data dominate the literature, complementary techniques such as ¹H NMR and IR spectroscopy are inferred from analogous compounds. The acetamide’s NH stretch typically appears at ~3250 cm⁻¹, and pyrimidine ring vibrations occur near 1600 cm⁻¹.

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive derivatives. For example, palladium-catalyzed amination introduces substituents at the pyrimidine’s 2-position, enabling access to FGFR4 inhibitors with anticancer activity. Additionally, condensation with aromatic amines yields Schiff bases exhibiting anticonvulsant properties .

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